

In-Depth Technical Guide: Physicochemical Properties of 1-Boc-4-methanesulfonyloxypiperidine

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Compound of Interest

Compound Name: *tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate*

Cat. No.: *B114599*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-methanesulfonyloxypiperidine. This versatile building block is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including potential antitumor agents and synthetic opioids such as fentanyl and its analogues. This document details its chemical and physical characteristics, provides an experimental protocol for its synthesis, and discusses its role in significant chemical transformations. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

1-Boc-4-methanesulfonyloxypiperidine, also known as **tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate**, is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and drug development. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, selective reactions. The methanesulfonyloxy (mesylate) group at the

4-position is an excellent leaving group, facilitating nucleophilic substitution reactions, which is key to its utility in synthesizing more complex molecules. Its primary applications lie in its role as a precursor for introducing the 4-aminopiperidine moiety in the synthesis of various biologically active compounds.

Physicochemical Properties

The fundamental physicochemical properties of 1-Boc-4-methanesulfonyloxypiperidine are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identity

Identifier	Value
IUPAC Name	tert-butyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate[1]
Synonyms	1-Boc-4-(methanesulfonyloxy)piperidine, N-Boc-4-mesyloxypiperidine, tert-Butyl 4-(mesyloxy)piperidine-1-carboxylate
CAS Number	141699-59-4[1][2]
Molecular Formula	C ₁₁ H ₂₁ NO ₅ S[3]
Molecular Weight	279.35 g/mol [3]
Canonical SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(CC1)OS(=O)(=O)C</chem> [1]
InChI Key	WOEQSXAIPTXOPY-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white powder or crystalline solid	[2][4]
Melting Point	193-195 °C	[3][4]
Boiling Point	407.2 ± 34.0 °C (Predicted)	[4]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in dichloromethane. Specific quantitative data in other common solvents is not readily available.	Inferred from synthesis protocols
Stability	Stable under recommended storage conditions. Should be kept in a dark place and sealed in a dry environment at room temperature.	[4]

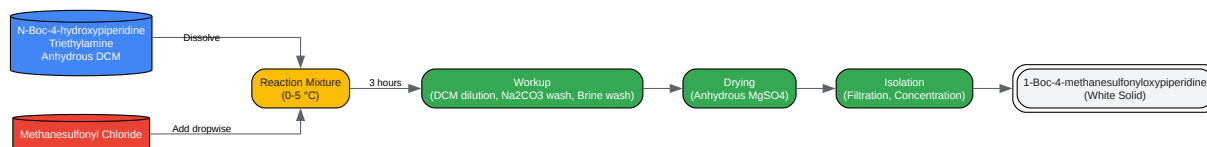
Synthesis and Experimental Protocol

1-Boc-4-methanesulfonyloxypiperidine is typically synthesized from N-Boc-4-hydroxypiperidine through a mesylation reaction. This process involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Boc-4-methanesulfonyloxypiperidine[2][4]

- Materials:
 - N-Boc-4-hydroxypiperidine
 - Anhydrous Dichloromethane (DCM)
 - Triethylamine (TEA)

- Methanesulfonyl chloride (MsCl)
- 2M aqueous Sodium Carbonate solution
- Saturated aqueous Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate
- Procedure:
 - Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
 - Cool the reaction mixture to 0-5 °C in an ice bath.
 - Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
 - Stir the reaction mixture at 0-5 °C for approximately 3 hours.
 - Upon completion of the reaction, dilute the mixture with an equal volume of dichloromethane.
 - Transfer the diluted mixture to a separatory funnel and wash sequentially with 2M aqueous sodium carbonate solution and then with saturated sodium chloride solution.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure to yield 1-Boc-4-methanesulfonyloxypiperidine as a white solid.
- Characterization:
 - ¹H NMR (400 MHz, DMSO-d₆): δ 4.80 (m, 1H), 3.39 (m, 2H), 3.29 (m, 2H), 2.94 (s, 3H), 1.77 (m, 2H), 1.52 (m, 2H).[\[2\]](#)
 - Mass Spectrometry (EI): m/z 280 (MH⁺).[\[2\]](#)



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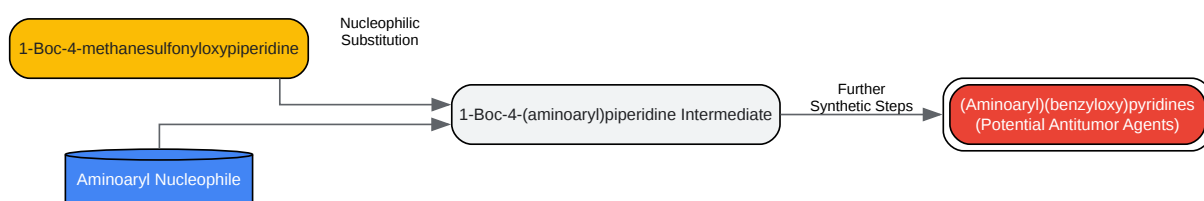
Figure 1: Synthesis workflow for 1-Boc-4-methanesulfonyloxypiperidine.

Applications in Drug Development

The utility of 1-Boc-4-methanesulfonyloxypiperidine stems from its ability to act as a precursor to the 1-Boc-4-aminopiperidine scaffold, a common structural motif in many biologically active molecules.

Synthesis of Potential Antitumor Agents

1-Boc-4-methanesulfonyloxypiperidine is a valuable research chemical used in the preparation of (aminoaryl)(benzyloxy)pyridines, which have been investigated as potential antitumor agents.[2][4] The mesylate group allows for the introduction of various aminoaryl moieties through nucleophilic substitution.

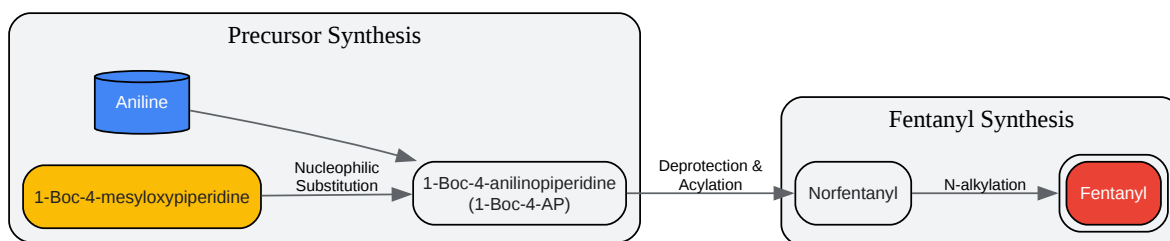


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Figure 2: General pathway for the synthesis of potential antitumor agents.

Intermediate in Fentanyl Synthesis

1-Boc-4-methanesulfonyloxypiperidine can be converted to 1-Boc-4-anilinopiperidine (1-Boc-4-AP), a key precursor in some synthetic routes to fentanyl and its analogues. Fentanyl is a potent synthetic opioid, and its synthesis is closely monitored by law enforcement agencies. The conversion of 1-Boc-4-methanesulfonyloxypiperidine to 1-Boc-4-AP is a critical step in these synthetic pathways.



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Figure 3: Role of 1-Boc-4-methanesulfonyloxypiperidine in a synthetic route to Fentanyl.

Analytical Methods

The purity and identity of 1-Boc-4-methanesulfonyloxypiperidine are typically confirmed using standard analytical techniques. While specific validated methods for this compound are not widely published, general protocols for similar compounds can be adapted.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess purity.

Safety and Handling

1-Boc-4-methanesulfonyloxypiperidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Boc-4-methanesulfonyloxypiperidine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical properties and reactivity make it an important building block for creating complex molecules with potential therapeutic applications. Researchers and scientists working with this compound should have a thorough understanding of its properties, synthesis, and handling requirements to ensure its safe and effective use in their research endeavors.

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